Molecular weight and formula of (3-Bromoquinolin-2-yl)methanol
Molecular weight and formula of (3-Bromoquinolin-2-yl)methanol
This guide serves as a definitive technical resource for the physicochemical characterization, synthesis, and application of (3-Bromoquinolin-2-yl)methanol , a critical pharmacophore in medicinal chemistry.
Executive Summary
(3-Bromoquinolin-2-yl)methanol (CAS: 1856882-12-6 ) is a bifunctional quinoline scaffold widely utilized in drug discovery, particularly for kinase inhibitors and anti-infective agents. Its structure features a reactive bromine handle at the C3 position (enabling cross-coupling reactions) and a hydroxymethyl group at the C2 position (serving as a nucleophilic anchor or oxidation precursor). This duality allows for the rapid generation of diverse chemical libraries around the quinoline core.
Physicochemical Profile
The following data establishes the baseline identity for analytical validation.
| Parameter | Value | Technical Note |
| IUPAC Name | (3-Bromoquinolin-2-yl)methanol | |
| CAS Number | 1856882-12-6 | |
| Molecular Formula | C₁₀H₈BrNO | |
| Molecular Weight (Average) | 238.08 g/mol | Used for stoichiometry calculations. |
| Monoisotopic Mass | 236.9789 Da | Based on ⁷⁹Br isotope. |
| Isotopic Pattern | M : M+2 ≈ 1 : 1 | Distinctive doublet in Mass Spec due to ⁷⁹Br/⁸¹Br natural abundance. |
| Appearance | Off-white to pale yellow solid | Coloration often due to trace oxidation or impurities. |
| Solubility | DMSO, Methanol, DCM | Limited solubility in non-polar alkanes (Hexane). |
| pKa (Calculated) | ~13.5 (Alcohol), ~2.5 (Quinoline N) | Nitrogen protonation occurs in strong acid. |
Synthetic Protocol: Selective Reduction Strategy
While various routes exist, the most robust and scalable method involves the chemoselective reduction of 3-bromoquinoline-2-carbaldehyde . This approach avoids debromination side-reactions common with catalytic hydrogenation.
Core Reaction Logic
The synthesis relies on the nucleophilic addition of a hydride ion (from Sodium Borohydride) to the carbonyl carbon of the aldehyde.[1][2] The bromine at C3 sterically influences the reaction but remains intact under these mild conditions.
Experimental Workflow
Reagents:
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Precursor: 3-Bromoquinoline-2-carbaldehyde (1.0 equiv)
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Reductant: Sodium Borohydride (NaBH₄) (0.5 - 1.0 equiv)
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Solvent: Anhydrous Methanol (MeOH)
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Quench: Saturated Ammonium Chloride (NH₄Cl)
Step-by-Step Methodology:
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Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromoquinoline-2-carbaldehyde (1.0 mmol) in anhydrous MeOH (10 mL). Cool the solution to 0°C using an ice bath to suppress potential side reactions.
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Reduction: Slowly add NaBH₄ (0.6 mmol) portion-wise over 10 minutes. Note: Gas evolution (H₂) will occur; ensure venting.[1]
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Monitoring: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor via TLC (30% EtOAc/Hexanes). The aldehyde spot (higher R_f) should disappear, replaced by the alcohol (lower R_f).
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Quenching: Once conversion is complete, carefully quench the excess hydride by adding sat. aq. NH₄Cl (5 mL) dropwise.
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Extraction: Remove methanol under reduced pressure. Dilute the residue with water (10 mL) and extract with Dichloromethane (DCM, 3 x 15 mL).
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Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexanes).
Visualization of Synthetic Pathway
Figure 1: Chemoselective reduction pathway preserving the C3-Bromine handle.
Structural Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.
A. Proton NMR (¹H NMR) - 400 MHz, CDCl₃
The spectrum should display specific diagnostic signals.
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 8.40 | Singlet (s) | 1H | C4-H | Deshielded by N and Br; diagnostic for C3-substitution. |
| 8.10 - 7.50 | Multiplet (m) | 4H | C5-C8 (Ar-H) | Typical quinoline aromatic envelope. |
| 4.95 | Singlet/Doublet | 2H | -CH ₂OH | Shift indicates benzylic-like position adjacent to N-heterocycle. |
| 4.20 | Broad (br) | 1H | -OH | Exchangeable with D₂O; shift varies with concentration. |
B. Mass Spectrometry (LC-MS)
The bromine atom provides a unique "fingerprint" that serves as an internal validation check.
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Ionization Mode: ESI (+)
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Key Feature: The 1:1 ratio of the [M+H]⁺ peaks at m/z 238 and m/z 240 .
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If this 1:1 doublet is absent, the bromine has been lost (debromination) or the starting material was incorrect.
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Visualization of MS Logic
Figure 2: Mass Spectrometry validation logic relying on the characteristic bromine isotope pattern.
Functional Applications in Drug Design
This molecule is not a final drug but a high-value Intermediate . Its utility stems from its orthogonal reactivity:
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C3-Position (Suzuki/Buchwald Coupling): The bromine atom is positioned for Palladium-catalyzed cross-coupling. This allows the attachment of aryl or heteroaryl groups to extend the pharmacophore into the "solvent-exposed" regions of a kinase binding pocket.
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C2-Position (Linker Synthesis): The hydroxymethyl group can be converted to a chloride (using SOCl₂), oxidized to an acid, or used in Mitsunobu reactions to attach solubilizing tails or specific binding motifs.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Specific Risk: Halo-quinolines can be sensitizers.[3] Handle in a fume hood.
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the alcohol to the aldehyde or carboxylic acid.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14022521, (3-Bromopyridin-2-yl)methanol. (Analogous chemistry reference). Retrieved from [Link]
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Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for NaBH4 reduction mechanism and chemoselectivity).[1]
- Joule, J. A., & Mills, K. (2010).Heterocyclic Chemistry. Wiley. (Source for Quinoline reactivity and C3-bromine stability).
